molecular formula C19H17N B1580931 N-benzyl-N-phenylaniline CAS No. 606-87-1

N-benzyl-N-phenylaniline

Cat. No.: B1580931
CAS No.: 606-87-1
M. Wt: 259.3 g/mol
InChI Key: FKJARBPQBIATJT-UHFFFAOYSA-N
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Description

N-benzyl-N-phenylaniline, also known as N-Phenylbenzylamine, is a chemical compound with the linear formula C6H5CH2NHC6H5 . It has been used as a potent inhibitor of lignostilbene-α,β-dioxygenase . It is also used in the separation of tervalent gallium, indium, and thallium by solvent extraction method .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, it has been used in the electropolymerisation at transparent Indium Tin Oxide glass electrodes . Upon electrochemical oxidation in aqueous sulfuric acid solution, it produces an adherent conducting polymer film at the platinum electrode .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . The molecular weight of this compound is 183.25 .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it has been found to cause chlorophyll bleaching and phytotoxicity when treated with certain hydroxamic acids . Moreover, it has been used in the aerobic catalytic oxidation of benzyl alcohol over a Pd/Al2O3 catalyst .


Physical and Chemical Properties Analysis

This compound has a boiling point of 306-307 °C and a melting point of 35-38 °C . It has a density of 1.061 g/mL at 25 °C . It is soluble in alcohol, chloroform, and diethyl ether, but insoluble in water .

Scientific Research Applications

1. Materials Science and Gelator Applications

N-benzyl-N-phenylaniline derivatives, particularly Phenylalanine (Phe) derivatives, have been used extensively in materials science. These derivatives serve as low-molecular-weight gelators and have been fundamental in creating supramolecular gels. These gels are utilized in various applications, including drug delivery, tissue engineering, oil spills recovery, removal of dyes, extraction of heavy metals or pollutants, and detection of explosives. The unique properties of these gels, like reversible phase transitions and responsiveness to external stimuli, are attributed to the non-covalent interactions in their structure (Das, Häring, Haldar, & Díaz Díaz, 2017).

2. Electronics and Memory Devices

In the field of electronics, this compound derivatives have been explored for their potential in memory devices. The insertion of conjugated bridges in organic molecules, such as this compound derivatives, has shown to enhance multilevel memory performance. This enhancement includes lower threshold voltages, better stability, and higher reproducibility in memory devices (Bao et al., 2016).

3. Electrochromic Properties and Polymer Science

In polymer science, derivatives of this compound have been synthesized to study their electrochromic properties. These compounds, especially when incorporated into copolymers, show promise for use in electrochromic devices. The electrochemical and spectroelectrochemical properties of these materials have been a subject of study, revealing their potential for applications in smart windows and displays (Hacioglu, Toksabay, Şendur, & Toppare, 2014).

4. Organic Synthesis and Chemical Reactions

This compound has been studied for its role in various chemical reactions. For instance, its thermal rearrangement and migration under specific conditions have been explored, leading to the formation of different organic compounds. Such studies are crucial for understanding reaction mechanisms and developing new synthetic methods (Badr & El-Sherief, 1975).

5. Catalysis and Organic Transformations

The application of this compound derivatives in catalysis has been a subject of research. For example, their role in the hydrogenation of certain compounds and in transalkylation reactions has been investigated, showcasing their potential as catalysts in organic transformations (Radhi, Pályi, & Markó, 1983).

Safety and Hazards

N-benzyl-N-phenylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Properties

IUPAC Name

N-benzyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJARBPQBIATJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209412
Record name Benzyldiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-87-1
Record name N,N-Diphenylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyldiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyldiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

N-phenylbanzaldimine (1.81 g, 0.010 mol) and benzylphenyl ether (1.84 g, 0.010 mol) were heated at 75° C. in Na/DMF solution (2.0 g; 50 mL) for 30 minutes. The solution was then poured in 200 mL of water, the precipitate was filtered washed with water and dried. Recrystallization from methanol, 70 mL, gave white needles (73% isolated) mp 88°-90° C. (lit mp 86°-7°C8, 88°-9°C9). No depression in melting point occurred when this material was admixed with an authentic sample prepared from diphenylamine and benzyl chloride.
Quantity
1.84 g
Type
reactant
Reaction Step One
[Compound]
Name
Na DMF
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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